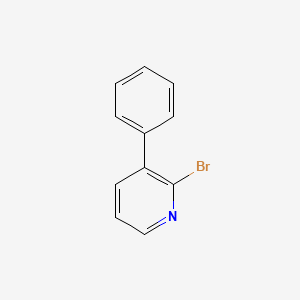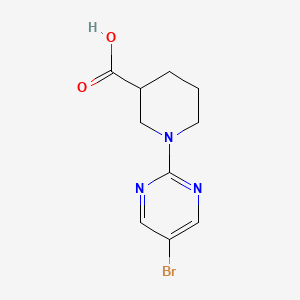
2-Bromo-3-phenylpyridine
Descripción general
Descripción
2-Bromo-3-phenylpyridine (2-BP) is an organic compound which belongs to the class of pyridines. It is a colorless, crystalline solid which is insoluble in water and slightly soluble in alcohol and ether. 2-BP is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of pyridine derivatives and other heterocyclic compounds.
Aplicaciones Científicas De Investigación
Chemical Reactivity and Mechanisms
2-Bromo-3-phenylpyridine has been a subject of interest in studies exploring chemical reactivity and mechanisms. For instance, Streef et al. (1985) examined the reactivity of 2,6-dibromo-3-phenylpyridine, a related compound, revealing its transformation into various products including 4-amino-6-bromo-3-phenylpyridine and 2,6-diamino-3-phenylpyridine. They proposed mechanisms involving aminodebromination, highlighting the compound's complex reactivity in liquid ammonia (Streef, Hertog, & Plas, 1985).
Catalytic Properties
Wang et al. (2011) synthesized CNN pincer palladium(II) and ruthenium(II) complexes using N-substituted-2-aminomethyl-6-phenylpyridines, derived from 6-bromo-2-picolinaldehyde. These complexes exhibited significant catalytic activities, particularly in the allylation of aldehydes and transfer hydrogenation of ketones, illustrating the potential of bromo-phenylpyridines in catalysis (Wang, Hao, Zhang, Gong, & Song, 2011).
Synthesis of Pyridine Derivatives
In the synthesis of various pyridine derivatives, bromo-phenylpyridines serve as crucial intermediates. For example, Roslan et al. (2016) developed a protocol for synthesizing disubstituted 3-phenylimidazo[1,2-a]pyridines using 2-aminopyridine, where bromination played a key role in the reaction process (Roslan, Ng, Wu, Chuah, & Jaenicke, 2016).
Development of Luminescent Complexes
Leslie et al. (2004) explored the use of bromo-functionalised bis-terpyridyl iridium(III) complexes, indicating the potential of bromo-phenylpyridine derivatives in the development of luminescent materials. Their research highlighted the role of these compounds in achieving specific electronic properties and emission colors (Leslie, Batsanov, Howard, & Williams, 2004).
Metal Complex Formation
Zianna et al. (2022) synthesized zinc(II) complexes using 3-bromo-5-chloro-salicylaldehyde, demonstrating the utility of bromo-phenylpyridine derivatives in forming metal complexes with potential biological activities (Zianna, Vradi, Hatzidimitriou, Kalogiannis, & Psomas, 2022).
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
2-Bromo-3-phenylpyridine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as p38α mitogen-activated protein kinase (MAPK), which is involved in the regulation of inflammatory responses and cellular stress . The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating the downstream signaling pathways. Additionally, this compound has been shown to interact with other proteins and biomolecules, affecting their function and stability.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of p38α MAPK by this compound leads to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β) . This modulation of cytokine production can have significant effects on immune responses and inflammation. Furthermore, this compound has been shown to affect cellular metabolism by altering the activity of key metabolic enzymes.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of p38α MAPK, forming a stable complex that inhibits the enzyme’s activity . This inhibition prevents the phosphorylation of downstream targets, leading to a decrease in the production of pro-inflammatory cytokines. Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins involved in the inflammatory response.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in the context of chronic inflammation and immune responses.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits p38α MAPK activity and reduces inflammation without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that are excreted in the urine . The metabolic flux and levels of metabolites can be influenced by factors such as dosage, duration of exposure, and individual variability.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to specific proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of the compound can affect its activity and function.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and modulate gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic signaling pathways and enzyme activity.
Propiedades
IUPAC Name |
2-bromo-3-phenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN/c12-11-10(7-4-8-13-11)9-5-2-1-3-6-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKWPWFSMVGPRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376466 | |
| Record name | 2-bromo-3-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32864-29-2 | |
| Record name | 2-bromo-3-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-bromo-3-phenylpyridine react in a strong basic environment like potassium amide in liquid ammonia? Does it lead to the formation of 2,6-diamino-3-phenylpyridine?
A1: While the research doesn't directly study the reactivity of this compound, it offers valuable insights based on related compounds. The paper indicates that neither 2-amino-6-bromo-3-phenylpyridine nor 6-amino-2-bromo-3-phenylpyridine act as intermediates in forming the 2,6-diamino derivative []. Instead, these bromo compounds, under similar basic conditions, transform into 1,3-dicyano-1-phenylpropene []. Therefore, it is unlikely that this compound would directly yield 2,6-diamino-3-phenylpyridine under these conditions. Further research focusing specifically on this compound would be needed to confirm this.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic Acid](/img/structure/B1271968.png)
![6-(Chloromethyl)-2,3-dihydro-1h,5h-pyrido[3,2,1-ij]quinolin-5-one](/img/structure/B1271969.png)






![2-[(5-Bromopyrimidin-2-yl)thio]aniline](/img/structure/B1271979.png)
